Cas no 85582-69-0 (2-{(3-fluorophenyl)methylsulfanyl}acetic acid)
2-{(3-fluorophenyl)methylsulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, [[(3-fluorophenyl)methyl]thio]-
- 2-{(3-fluorophenyl)methylsulfanyl}acetic acid
- 2-{[(3-fluorophenyl)methyl]sulfanyl}aceticacid
- 2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid
- CS-0346389
- EN300-86763
- (3-fluorobenzylthio)acetic acid
- 2-((3-Fluorobenzyl)thio)acetic acid
- 85582-69-0
- AKOS000146425
-
- MDL: MFCD01087962
- Inchi: 1S/C9H9FO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: WRNKBSNOLIRPRZ-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)CC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 200.03072886g/mol
- Monoisotopic Mass: 200.03072886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.6Ų
2-{(3-fluorophenyl)methylsulfanyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86763-0.05g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 0.05g |
$227.0 | 2023-09-02 | ||
| Enamine | EN300-86763-0.1g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 0.1g |
$238.0 | 2023-09-02 | ||
| Enamine | EN300-86763-0.25g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 0.25g |
$249.0 | 2023-09-02 | ||
| Enamine | EN300-86763-0.5g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 0.5g |
$260.0 | 2023-09-02 | ||
| Enamine | EN300-86763-1.0g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86763-2.5g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 2.5g |
$529.0 | 2023-09-02 | ||
| Enamine | EN300-86763-5.0g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86763-10.0g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Enamine | EN300-86763-1g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 1g |
$271.0 | 2023-09-02 | ||
| Enamine | EN300-86763-5g |
2-{[(3-fluorophenyl)methyl]sulfanyl}acetic acid |
85582-69-0 | 5g |
$783.0 | 2023-09-02 |
2-{(3-fluorophenyl)methylsulfanyl}acetic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-{(3-fluorophenyl)methylsulfanyl}acetic acid
Comprehensive Overview of 2-{(3-fluorophenyl)methylsulfanyl}acetic acid (CAS No. 85582-69-0)
2-{(3-fluorophenyl)methylsulfanyl}acetic acid (CAS No. 85582-69-0) is a fluorinated organic compound with a unique structure that combines a phenyl ring, a sulfur-containing moiety, and a carboxylic acid functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. The presence of the 3-fluorophenyl group and the methylsulfanyl linker enhances its reactivity and bioavailability, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like 2-{(3-fluorophenyl)methylsulfanyl}acetic acid has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its role as a precursor for bioactive molecules, given the increasing focus on targeted therapies and precision medicine. The compound's CAS No. 85582-69-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge scientific studies.
One of the key advantages of 2-{(3-fluorophenyl)methylsulfanyl}acetic acid is its versatility. It can undergo various chemical transformations, such as esterification, amidation, and nucleophilic substitution, to yield derivatives with tailored properties. This adaptability aligns with the growing trend of structure-activity relationship (SAR) studies, where small modifications to a molecule's structure can significantly impact its biological activity. The fluorine atom in the phenyl ring further enhances the compound's metabolic stability, a critical factor in drug design.
From an industrial perspective, CAS No. 85582-69-0 is often discussed in the context of green chemistry and sustainable synthesis. Manufacturers are increasingly adopting eco-friendly protocols to produce such intermediates, minimizing waste and energy consumption. This shift resonates with global initiatives like the UN Sustainable Development Goals (SDGs), particularly those related to responsible consumption and production.
Another area where 2-{(3-fluorophenyl)methylsulfanyl}acetic acid shows promise is in the development of agrochemicals. Its structural features make it a candidate for designing novel pesticides and herbicides with improved efficacy and environmental safety. As regulatory bodies tighten restrictions on harmful chemicals, the demand for safer alternatives has risen, putting compounds like this in the spotlight.
For researchers and industry professionals, understanding the physicochemical properties of CAS No. 85582-69-0 is essential. Parameters such as solubility, melting point, and stability under various conditions are critical for its successful application. Recent advancements in computational chemistry have also enabled predictive modeling of these properties, accelerating the compound's adoption in high-throughput screening programs.
In summary, 2-{(3-fluorophenyl)methylsulfanyl}acetic acid (CAS No. 85582-69-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity profile make it a valuable asset in modern chemical research, aligning with contemporary trends like sustainability, drug discovery, and green synthesis. As scientific inquiry continues to evolve, this compound is poised to play an even more significant role in addressing global challenges.
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